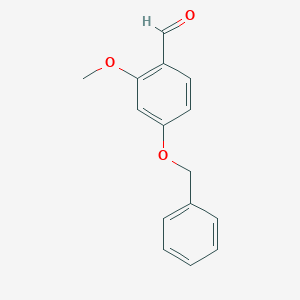

4-Benzyloxy-2-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-15-9-14(8-7-13(15)10-16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLNIOUBXRIFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401643 | |

| Record name | 4-Benzyloxy-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58026-14-5 | |

| Record name | 4-Benzyloxy-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Benzyloxy-2-methoxybenzaldehyde chemical properties

An In-depth Technical Guide to 4-Benzyloxy-2-methoxybenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic aldehyde that serves as a crucial intermediate in organic synthesis. Its unique trifunctional structure, comprising an aldehyde, a methoxy group, and a protective benzyl ether, makes it a versatile building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and handling, with a focus on its applications in medicinal chemistry and drug development. The strategic placement of its functional groups allows for selective chemical transformations, a feature highly valued in the synthesis of natural products and pharmaceutical agents.

Core Chemical and Physical Properties

This compound is typically a solid at room temperature. Its core identifiers and physical properties are essential for its correct identification and use in experimental setups.

| Property | Value | Source |

| CAS Number | 58026-14-5 | [1] |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [2][3] |

| Appearance | Beige Powder / Solid | [3] |

| Melting Point | 60 - 64 °C | [3] |

| IUPAC Name | 4-(Benzyloxy)-2-methoxybenzaldehyde | [1] |

| Synonyms | 2-Methoxy-4-(phenylmethoxy)benzaldehyde, 4-Benzyloxy-o-anisaldehyde | [1] |

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,-1.2!"]; C4 [label="C", pos="1.4,-2.4!"]; C5 [label="C", pos="0,-2.4!"]; C6 [label="C", pos="-0.7,-1.2!"]; C_ald [label="C", pos="-2.1,-1.2!"]; H_ald [label="H", pos="-2.8,-0.6!"]; O_ald [label="O", pos="-2.8,-1.8!"]; O_methoxy [label="O", pos="-0.7,1.2!"]; C_methoxy [label="CH₃", pos="-2.1,1.2!"]; O_benzyl [label="O", pos="2.1,-3.6!"]; C_benzyl [label="CH₂", pos="3.5,-3.6!"]; C_phenyl1 [label="C", pos="4.5,-4.6!"]; C_phenyl2 [label="C", pos="5.9,-4.6!"]; C_phenyl3 [label="C", pos="6.6,-5.8!"]; C_phenyl4 [label="C", pos="5.9,-7.0!"]; C_phenyl5 [label="C", pos="4.5,-7.0!"]; C_phenyl6 [label="C", pos="3.8,-5.8!"];

// Define edges for bonds edge [color="#202124"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C_ald; C_ald -- H_ald; C_ald -- O_ald [style=double]; C1 -- O_methoxy; O_methoxy -- C_methoxy; C4 -- O_benzyl; O_benzyl -- C_benzyl; C_benzyl -- C_phenyl1; C_phenyl1 -- C_phenyl2; C_phenyl2 -- C_phenyl3; C_phenyl3 -- C_phenyl4; C_phenyl4 -- C_phenyl5; C_phenyl5 -- C_phenyl6; C_phenyl6 -- C_phenyl1;

// Add aromatic circles (approximated with nodes) aromatic_ring1 [shape=circle, label="", style=dotted, pos="0.7,-1.2!", width=2.0, height=2.0, color="#5F6368"]; aromatic_ring2 [shape=circle, label="", style=dotted, pos="5.2,-5.8!", width=2.5, height=2.5, color="#5F6368"]; } caption: "Figure 1: 2D Structure of this compound"

Spectroscopic Profile: An Analytical Deep Dive

Accurate characterization of this compound is paramount for its use in research and development. The following spectroscopic data serve as a definitive fingerprint for the compound's identity and purity.

| Technique | Expected Characteristics |

| ¹H NMR | Aldehyde Proton (CHO): A singlet around δ 9.8-10.5 ppm. Aromatic Protons: Multiple signals between δ 6.5-7.9 ppm. The protons on the benzaldehyde ring will be distinct from the five protons on the benzyl group ring. Benzylic Protons (OCH₂Ph): A characteristic singlet around δ 5.1 ppm. Methoxy Protons (OCH₃): A sharp singlet around δ 3.9 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the range of δ 189-192 ppm. Aromatic Carbons: Multiple signals between δ 100-165 ppm. Benzylic Carbon (OCH₂): A signal around δ 70 ppm. Methoxy Carbon (OCH₃): A signal around δ 55-56 ppm. |

| IR Spectroscopy | C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1700 cm⁻¹. C-O Stretch (Ethers): Strong bands in the region of 1200-1300 cm⁻¹ (aryl ether) and 1000-1100 cm⁻¹ (alkyl ether). Aromatic C=C Stretch: Medium to weak bands from 1450-1600 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 242.27. Key Fragments: A prominent peak at m/z = 91 corresponding to the benzyl cation [C₇H₇]⁺, and a peak at m/z = 151 resulting from the loss of the benzyl group. |

Note: NMR chemical shifts are referenced to TMS in CDCl₃ and can vary slightly based on solvent and concentration.

Synthesis Protocol: A Validated Approach

The most direct and reliable synthesis of this compound involves the benzylation of 4-hydroxy-2-methoxybenzaldehyde. This reaction is a classic example of the Williamson ether synthesis.

Causality in Experimental Design

The choice of a weak base like potassium carbonate (K₂CO₃) is critical. It is strong enough to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide, but not so strong as to cause side reactions with the aldehyde. Acetone or DMF are chosen as solvents because they are polar and aprotic, effectively solvating the cation of the base (K⁺) and promoting the Sₙ2 reaction without interfering with the nucleophile.

Step-by-Step Experimental Protocol

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-2-methoxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 mL per gram of aldehyde).

-

Addition of Reagents: While stirring, add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Final Product: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure this compound.

Reactivity and Application in Drug Development

The utility of this compound in drug development stems from its predictable reactivity and its role as a precursor to more complex scaffolds.

-

The Aldehyde Handle: The aldehyde group is a versatile functional group for building molecular complexity. It readily undergoes reactions such as Wittig olefination to form alkenes, reductive amination to form substituted amines, and additions with organometallic reagents to create secondary alcohols. These transformations are fundamental in pharmaceutical synthesis.

-

Orthogonal Protecting Groups: The methoxy and benzyloxy groups serve as ether protecting groups for the phenolic hydroxyls. The benzyl ether is particularly useful as it can be selectively removed under mild hydrogenolysis conditions (H₂, Pd/C), leaving the more robust methoxy group and other functional groups intact. This orthogonality is a cornerstone of modern multi-step synthesis.

-

Scaffold for Biologically Active Molecules: Isomers and analogues of this compound are key intermediates in the synthesis of compounds with significant biological activity. For example, 4-benzyloxy-3-methoxybenzaldehyde is a precursor for neurotrophic agents and compounds with potential anticancer activity.[4] The 4-benzyloxy-2-methoxy substitution pattern provides a unique electronic and steric profile that can be exploited to develop new therapeutic agents targeting a range of biological targets.[5]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to ensure personnel safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][6]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][9] The compound may be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable for long-term stability.[6]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[3]

| Hazard Statement | Description |

| H315 | Causes skin irritation.[7] |

| H319 | Causes serious eye irritation.[6][7] |

| H335 | May cause respiratory irritation.[7] |

Conclusion

This compound is a high-value chemical intermediate with a well-defined physicochemical and spectroscopic profile. Its synthesis is straightforward via established methods like the Williamson ether synthesis, and its functional groups offer a rich platform for subsequent chemical modifications. For researchers in organic synthesis and drug development, this compound represents a strategic building block for creating novel molecules with therapeutic potential. Proper understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

- 1. 4-(Benzyloxy)-2-methoxybenzaldehyde | CAS 58026-14-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 2-(Benzyloxy)-4-methoxybenzaldehyde | C15H14O3 | CID 820527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 4-Benzyloxy-3-methoxybenzaldehyde | 2426-87-1 | FB18460 [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. bio.vu.nl [bio.vu.nl]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. chemicalbook.com [chemicalbook.com]

A Senior Application Scientist's Guide to 4-Benzyloxy-2-methoxybenzaldehyde

An In-depth Technical Resource for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-Benzyloxy-2-methoxybenzaldehyde, CAS number 58026-14-5, a key aromatic aldehyde intermediate in organic synthesis. With its unique substitution pattern, this compound serves as a valuable building block for a diverse range of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. This document details its physicochemical properties, provides validated protocols for its synthesis and purification, outlines robust analytical methods for quality control, and discusses its significant applications. The content is structured to deliver both foundational knowledge and actionable, field-proven insights for scientists and researchers.

Introduction & Significance

This compound is a polysubstituted aromatic aldehyde distinguished by the presence of a benzyloxy group at the C4 position and a methoxy group at the C2 position of the benzaldehyde scaffold. This specific arrangement of functional groups offers a powerful combination of steric and electronic properties that synthetic chemists can leverage.

-

The Aldehyde Group: A versatile functional handle for a multitude of chemical transformations, including nucleophilic additions, reductive aminations, Wittig reactions, and the formation of Schiff bases.

-

The Methoxy Group: An electron-donating group that activates the aromatic ring, influencing the regioselectivity of further electrophilic substitutions. Its steric bulk also directs incoming reagents.

-

The Benzyl Ether: A common and robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions but can be selectively removed via catalytic hydrogenation, providing a strategic advantage in multi-step syntheses.

This trifecta of functionality makes this compound a sought-after precursor in the synthesis of natural products, pharmaceutical ingredients, and other high-value fine chemicals. Its structural motif is found in various bioactive molecules, underscoring its importance in drug development pipelines.

Physicochemical Properties & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key physical and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 58026-14-5 | |

| Molecular Formula | C₁₅H₁₄O₃ | |

| Molecular Weight | 242.27 g/mol | |

| Appearance | Solid, often beige or off-white powder | |

| Melting Point | 93-100 °C | |

| Boiling Point | 180 °C at 2 mmHg | |

| SMILES | COC1=C(C=O)C=CC(OCC2=CC=CC=C2)=C1 |

Spectroscopic Data Interpretation

The identity and purity of the compound are unequivocally confirmed through spectroscopic analysis.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical spectrum (in CDCl₃), one would expect to see distinct signals corresponding to the aldehyde proton (~9.8-10.5 ppm), the aromatic protons of both rings (dis-tributed between ~6.5-7.5 ppm), the benzylic methylene protons (~5.1 ppm), and the methoxy protons (~3.9 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a characteristic signal for the aldehyde carbonyl carbon (~189-192 ppm). Aromatic carbons will appear in the ~100-165 ppm range, with the benzylic carbon around 70 ppm and the methoxy carbon around 55 ppm.

-

IR (Infrared) Spectroscopy: Key vibrational frequencies include a strong carbonyl (C=O) stretch from the aldehyde at approximately 1670-1700 cm⁻¹, C-O ether stretches around 1020-1250 cm⁻¹, and aromatic C=C stretches in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ corresponding to the molecular weight (242.27) should be observable. Common fragmentation patterns may include the loss of the benzyl group or the aldehyde function.

Synthesis and Purification Protocol

The most common and reliable method for preparing this compound is through the Williamson ether synthesis, starting from the commercially available 4-hydroxy-2-methoxybenzaldehyde.

Detailed Synthesis Protocol: Williamson Etherification

This protocol describes the benzylation of 4-hydroxy-2-methoxybenzaldehyde. The causality behind this choice is its high efficiency and the use of readily available, cost-effective reagents.

Materials:

-

4-Hydroxy-2-methoxybenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-2-methoxybenzaldehyde (1.0 eq).

-

Solvent & Base: Add a suitable solvent like acetone or DMF and anhydrous potassium carbonate (1.5-2.0 eq). The carbonate acts as the base to deprotonate the phenolic hydroxyl, forming the more nucleophilic phenoxide. Acetone is often preferred for easier workup.

-

Alkylation: Add benzyl bromide (1.1 eq) to the stirring suspension.

-

Reaction: Heat the mixture to reflux (for acetone, ~56°C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like 3:1 Hexanes:Ethyl Acetate.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with acetone.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM) and wash with water (2x) and brine (1x).

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

Purification: Recrystallization

For achieving high purity, recrystallization is the preferred method over column chromatography for its scalability and efficiency.

Procedure:

-

Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a mixture of ethyl acetate and hexanes.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the purified crystals under vacuum. The expected product is a solid with a melting point in the range of 93-100 °C.

Key Applications in Synthesis and Drug Discovery

This compound is more than an intermediate; it is an enabling reagent for accessing complex molecular architectures.

As a Precursor to Bioactive Scaffolds

This aldehyde is a common starting point for synthesizing compounds with potential therapeutic applications. For instance, related benzaldehyde structures are used in the development of novel anticancer and antimicrobial agents. The specific substitution pattern can be crucial for molecular recognition and binding to biological targets.

Role in Natural Product Synthesis

The structure is integral to the synthesis of various natural products and their analogs. The benzyloxy group can be strategically removed late in a synthetic sequence to reveal a free hydroxyl group, which is a common feature in many natural products and can be critical for biological activity.

Analytical & Quality Control Workflow

A self-validating system ensures that the material produced meets the standards required for subsequent research. The workflow below integrates synthesis with rigorous quality control.

Caption: A validated workflow from synthesis to a qualified final product.

Protocol: HPLC Purity Assessment

Objective: To determine the purity of the synthesized compound with high accuracy.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure:

-

Prepare a sample solution of the compound in the mobile phase (~1 mg/mL).

-

Inject 10 µL into the HPLC system.

-

Record the chromatogram for 10-15 minutes.

-

Calculate the purity by dividing the peak area of the main product by the total area of all peaks.

-

Safety, Handling, and Storage

As a senior scientist, ensuring lab safety is paramount. Adherence to established safety protocols is non-negotiable.

-

Hazard Identification: This compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended.

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases.

Conclusion and Future Outlook

This compound is a cornerstone intermediate for advanced organic synthesis. Its structural features provide a reliable platform for constructing complex molecules relevant to pharmacology and materials science. The protocols and data presented in this guide offer a robust framework for its synthesis, characterization, and safe handling. Future research will likely continue to exploit this versatile building block in the discovery of novel therapeutics and functional materials, making proficiency in its use a valuable asset for any research and development scientist.

4-Benzyloxy-2-methoxybenzaldehyde molecular weight

An In-depth Technical Guide to 4-Benzyloxy-2-methoxybenzaldehyde: Synthesis, Characterization, and Applications

Authored by: The Gemini Senior Application Scientist Group

Publication Date: January 3, 2026

This compound is a key aromatic aldehyde intermediate, valued in organic synthesis for its unique trifunctional scaffold. The interplay between the reactive aldehyde, the sterically influential methoxy group, and the versatile benzyl protecting group makes it a strategic precursor for complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its physicochemical properties, a validated synthetic protocol via Williamson ether synthesis, detailed methods for its analytical characterization, and an exploration of its applications as a building block for high-value compounds. Safety protocols and handling guidelines are also discussed to ensure its effective and safe utilization in a research and development setting.

Core Physicochemical Properties and Structural Analysis

This compound is a crystalline solid at room temperature. The core of its utility lies in its molecular structure: a benzene ring substituted with three key functional groups. The aldehyde group at position 1 is a versatile handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and reductive aminations. The methoxy group at position 2 exerts a significant electronic and steric influence on the reactivity of the adjacent aldehyde and the aromatic ring. Finally, the benzyloxy group at position 4 serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under reductive conditions without affecting other functionalities, a critical feature in multi-step synthesis.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference by researchers.

| Property | Value | Source(s) |

| Molecular Weight | 242.27 g/mol | [1][2] |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |

| CAS Number | 58026-14-5 | [1] |

| Melting Point | 98-100 °C | [1] |

| Boiling Point | 180 °C @ 2 mmHg | [1] |

| IUPAC Name | 2-methoxy-4-(phenylmethoxy)benzaldehyde | [1] |

| SMILES | COC1=C(C=O)C=CC(OCC2=CC=CC=C2)=C1 | [1] |

Applications in Drug Discovery and Fine Chemical Synthesis

The structural arrangement of this compound makes it an exceptionally valuable precursor in the synthesis of complex organic molecules. Its derivatives are actively investigated for various therapeutic applications, leveraging the core benzaldehyde scaffold which is present in many bioactive natural products and synthetic drugs.

Intermediate for Bioactive Scaffolds

The aldehyde functionality is a prime starting point for constructing larger molecules. For instance, it can readily undergo Claisen-Schmidt (aldol) condensation reactions with various ketones to form chalcones.[3] Chalcones are a well-studied class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The benzyloxy group in the starting material allows for the late-stage deprotection to reveal a free phenol, which is often crucial for biological activity or for further synthetic manipulation.

While direct studies on this compound are specific, the broader class of benzyloxybenzaldehyde derivatives has shown significant promise. For example, related structures have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in certain cancer stem cells, highlighting a potential research trajectory for derivatives of this compound.[4]

Role of the Methoxy and Benzyloxy Groups

The methoxy group at the ortho position to the aldehyde sterically hinders and electronically influences the aldehyde's reactivity, which can be exploited for regioselective reactions. The benzyloxy group is not merely a placeholder; it imparts increased lipophilicity to intermediates, which can be advantageous for solubility in organic solvents during synthesis and purification. Its widespread use stems from its stability to a wide range of reagents and conditions, coupled with its facile removal via catalytic hydrogenation (e.g., H₂, Pd/C), which are mild conditions that typically do not disturb other functional groups. The synthesis of neurotrophic compounds and other complex natural product analogs has utilized similar O-benzylated vanillin derivatives, underscoring the importance of this structural motif.[5][6]

Recommended Experimental Protocols

The following sections provide detailed, field-proven methodologies for the synthesis and characterization of this compound.

Synthesis via Williamson Etherification

The most direct and reliable method for preparing this compound is through the Williamson etherification of 4-hydroxy-2-methoxybenzaldehyde with benzyl bromide. This reaction proceeds via an Sₙ2 mechanism where the phenoxide, formed in situ, acts as a nucleophile.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxy-2-methoxybenzaldehyde (1.0 eq.) in a polar aprotic solvent such as acetone or acetonitrile.

-

Base Addition: Add a mild base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), to the solution. The base is crucial for deprotonating the phenolic hydroxyl to form the potassium phenoxide salt.

-

Alkylation: To the stirring suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature. The use of a slight excess of the alkylating agent ensures the complete consumption of the starting phenol.

-

Reaction: Heat the mixture to reflux (approximately 60-80°C depending on the solvent) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

-

Workup: After cooling to room temperature, filter off the potassium salts and wash the solid residue with the solvent. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Dissolve the crude residue in a suitable solvent like dichloromethane or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The final product can be purified by recrystallization from a solvent system like ethanol/water to yield a crystalline solid.[7][8]

Caption: Williamson ether synthesis workflow.

Analytical Characterization Workflow

Structural confirmation of the synthesized product is paramount. A combination of spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a ~5-10 mg sample in deuterated chloroform (CDCl₃). Expect to see characteristic peaks for the aldehyde proton (~9.8-10.0 ppm), aromatic protons on both rings (6.5-7.5 ppm), the benzylic methylene protons (-O-CH₂-Ph) as a singlet (~5.1 ppm), and the methoxy protons as a singlet (~3.9 ppm).

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in CDCl₃. Key signals include the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (100-165 ppm), the benzylic methylene carbon (~70 ppm), and the methoxy carbon (~55 ppm).[9]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Utilize techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) to confirm the molecular weight.[12] The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 242.27.

-

Caption: Standard analytical workflow for structural verification.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted from the supplier, general precautions based on analogous compounds should be followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[14][15]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[5]

-

Hazards: Based on related benzaldehydes, it may cause skin, eye, and respiratory irritation.[13]

Conclusion

This compound is a high-utility synthetic intermediate whose value is derived from its distinct and strategically positioned functional groups. The ability to perform selective chemistry at the aldehyde position while the phenol is protected, combined with the electronic and steric influence of the methoxy group, provides chemists with a powerful tool for constructing complex molecular targets. The straightforward synthesis and well-defined characterization methods further enhance its appeal for researchers in drug discovery and materials science. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for leveraging its full potential in innovative chemical research.

References

- 1. 4-(Benzyloxy)-2-methoxybenzaldehyde | CAS 58026-14-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 2-(Benzyloxy)-4-methoxybenzaldehyde | C15H14O3 | CID 820527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 4-苄氧基-3-甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-苄氧基-3-甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Synthesis routes of 4-(Benzyloxy)-2-hydroxybenzaldehyde [benchchem.com]

- 8. 4-BENZYLOXY-2-HYDROXYBENZALDEHYDE | 52085-14-0 [chemicalbook.com]

- 9. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. Benzaldehyde, 4-(phenylmethoxy)- | C14H12O2 | CID 78109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Hydroxy-2-Methoxybenzaldehyde | C8H8O3 | CID 519541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. bio.vu.nl [bio.vu.nl]

- 14. Page loading... [wap.guidechem.com]

- 15. 4-BENZYLOXY-3-METHOXYBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 4-Benzyloxy-2-methoxybenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Benzyloxy-2-methoxybenzaldehyde, a versatile aromatic aldehyde that serves as a crucial building block in medicinal chemistry and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, purification, analytical characterization, and its applications as a precursor to novel therapeutic agents.

Introduction: The Strategic Importance of this compound

This compound, a substituted aromatic aldehyde, possesses a unique combination of functional groups that render it a valuable intermediate in the synthesis of complex organic molecules. The interplay between the reactive aldehyde, the sterically influential methoxy group, and the protective benzyloxy moiety offers a powerful scaffold for the design of compounds with tailored pharmacological profiles. The strategic placement of these groups allows for a wide range of chemical transformations, making it a sought-after precursor in the development of new drugs, particularly in the fields of oncology and neurodegenerative diseases.

Physicochemical Properties and Synonyms

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 58026-14-5 | [1] |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline powder | N/A |

| Melting Point | 98-100 °C | [1] |

| Boiling Point | 180 °C at 2 mmHg | [1] |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | N/A |

This compound is also known by several synonyms, which are important to recognize when searching chemical databases and literature:

-

2-methoxy-4-(phenylmethoxy)benzaldehyde[1]

-

4-benzyloxy-o-anisaldehyde[1]

-

5-(benzyloxy)-2-formylanisole[1]

-

Benzaldehyde, 2-methoxy-4-(phenylmethoxy)-[1]

Synthesis and Purification: A Practical Approach

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. The general strategy involves the benzylation of the hydroxyl group of a suitably substituted hydroxybenzaldehyde.

Synthetic Pathway

The synthesis commences with a commercially available starting material, 2,4-dihydroxybenzaldehyde. The phenolic hydroxyl group at the 4-position is selectively benzylated, followed by methylation of the hydroxyl group at the 2-position.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of 4-Benzyloxy-2-hydroxybenzaldehyde (Intermediate)

This protocol is adapted from a procedure for a structurally similar compound and serves as a foundational method.[2]

Materials:

-

2,4-dihydroxybenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Dichloromethane

-

Silica gel (for column chromatography)

Procedure:

-

To a solution of 2,4-dihydroxybenzaldehyde (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take 24-72 hours for completion.

-

Upon completion, filter the reaction mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 4-Benzyloxy-2-hydroxybenzaldehyde.

Purification Strategies

High purity of this compound is paramount for its use in drug synthesis. The two primary methods for purification are column chromatography and recrystallization.

| Purification Method | Advantages | Disadvantages |

| Column Chromatography | High resolution, capable of separating closely related impurities. | Time-consuming, requires larger volumes of solvent. |

| Recrystallization | Simple, cost-effective for large-scale purification. | Lower resolution, potential for co-crystallization of impurities. |

Protocol 1: Purification by Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity and gradually increasing it.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

-

Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water mixture).

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

Unequivocal identification and purity assessment of this compound are achieved through a combination of spectroscopic techniques. The following data is based on the analysis of the target compound and its close isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

Aldehyde Proton (CHO): A singlet is expected around δ 9.8-10.0 ppm.

-

Aromatic Protons: The protons on the benzaldehyde ring and the benzyl group will appear as multiplets in the aromatic region (δ 6.8-7.8 ppm).

-

Methylene Protons (OCH₂Ph): A singlet for the two methylene protons is expected around δ 5.1 ppm.

-

Methoxy Protons (OCH₃): A singlet for the three methoxy protons will be observed around δ 3.9 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (C=O): A signal for the aldehyde carbonyl carbon is expected around δ 190-195 ppm.

-

Aromatic Carbons: Signals for the aromatic carbons will appear in the region of δ 110-165 ppm.

-

Methylene Carbon (OCH₂Ph): The signal for the methylene carbon is expected around δ 70 ppm.

-

Methoxy Carbon (OCH₃): The signal for the methoxy carbon will be observed around δ 55-56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Caption: Expected key IR absorptions for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₅H₁₄O₃), the expected molecular ion peak [M]⁺ would be at m/z 242.27. A prominent fragment ion is often observed at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺) from the benzyl group.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a versatile starting material for the synthesis of a wide range of biologically active compounds.

Precursor for Anticancer Agents

Derivatives of benzyloxybenzaldehyde have shown promise as anticancer agents. The aldehyde functionality can be readily converted into various pharmacophores, such as chalcones and Schiff bases, which have demonstrated cytotoxic activity against various cancer cell lines.[3]

Caption: Workflow for the synthesis and evaluation of anticancer agents.

Building Block for Neuroprotective Agents

The benzyloxybenzaldehyde scaffold has also been utilized in the synthesis of compounds with neuroprotective properties. For instance, it has been used in the enantioselective total synthesis of (-)-talaumidin, a neurotrophic lignan.[4]

Role in Natural Product Synthesis

The structural motifs present in this compound are found in various natural products. Its use as a building block allows for the efficient construction of complex natural product skeletons.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are required.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

-

Skin and Body Protection: A lab coat should be worn to prevent skin contact.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

Storage and Disposal:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant applications in the field of drug discovery. Its unique structural features provide a platform for the creation of diverse and complex molecules with potential therapeutic activities. This guide has provided a comprehensive overview of its synthesis, purification, characterization, and applications, equipping researchers with the necessary knowledge to effectively utilize this important chemical intermediate in their scientific endeavors.

References

- 1. 4-(Benzyloxy)-2-methoxybenzaldehyde | CAS 58026-14-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Synthesis routes of 4-(Benzyloxy)-2-hydroxybenzaldehyde [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-苄氧基-3-甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-BENZYLOXY-3-METHOXYBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 6. bio.vu.nl [bio.vu.nl]

Topic: 4-Benzyloxy-2-methoxybenzaldehyde: A Strategic Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxy-2-methoxybenzaldehyde is a highly versatile and valuable intermediate in the field of medicinal chemistry. Its strategically positioned functional groups—a reactive aldehyde, a directing methoxy group, and a readily cleavable benzyl protecting group—make it an ideal starting material for the synthesis of complex heterocyclic scaffolds and pharmacologically active molecules. This guide provides a comprehensive technical overview of this compound, detailing its synthesis from common starting materials, robust purification protocols, and critical characterization data. By explaining the chemical principles behind the synthetic strategies and applications, this document serves as a practical resource for researchers and drug development professionals aiming to leverage this key building block in their synthetic campaigns.

The Strategic Importance in Drug Discovery

In the landscape of drug discovery, the efficiency of a synthetic route is paramount. The choice of starting materials and key intermediates can significantly impact the timeline and cost of developing a new chemical entity. This compound has emerged as a cornerstone intermediate due to its unique combination of functionalities. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including condensations, reductive aminations, and Wittig reactions. The 2-methoxy group electronically influences the aromatic ring, directing subsequent reactions, while the 4-benzyloxy group provides stable protection for a phenolic hydroxyl, which can be unmasked in later synthetic stages under mild conditions. This trifecta of features allows for the streamlined construction of molecular architectures found in numerous classes of therapeutic agents, from anticancer to neuroprotective agents.[1]

Synthesis: A Guided Path from 2,4-Dihydroxybenzaldehyde

The most direct and widely adopted synthesis of this compound begins with the commercially available and inexpensive 2,4-dihydroxybenzaldehyde. The entire process is a two-step procedure that hinges on the principle of selective functionalization of the two hydroxyl groups.

Core Principle: Exploiting Differential Acidity

The key to this synthesis is the difference in acidity between the hydroxyl groups at the C-2 and C-4 positions. The C-4 hydroxyl is more acidic and sterically accessible than the C-2 hydroxyl, which is engaged in strong intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen. This chelation effect makes the C-2 hydroxyl less nucleophilic. Consequently, when using a mild base and one equivalent of an electrophile, the reaction occurs preferentially at the C-4 position.

Step 1: Regioselective Benzylation

The first step involves the selective protection of the 4-hydroxyl group as a benzyl ether. The benzyl group is an ideal choice for a protecting group in this context; it is robust to a wide range of reaction conditions but can be easily removed via catalytic hydrogenolysis.

Experimental Protocol: Synthesis of 4-Benzyloxy-2-hydroxybenzaldehyde [2][3]

-

Reagent Setup: To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as acetone or acetonitrile (approx. 10 mL per gram of aldehyde), add a mild base like potassium carbonate (K₂CO₃, 1.1 eq).

-

Addition of Benzylating Agent: While stirring the suspension vigorously, add benzyl chloride or benzyl bromide (1.05 eq) dropwise at room temperature.

-

Reaction Execution: Heat the mixture to a gentle reflux (or stir at room temperature for an extended period, e.g., 24-72 hours) and monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude intermediate, 4-benzyloxy-2-hydroxybenzaldehyde, which often solidifies upon standing. This intermediate may be used in the next step without further purification if it is of sufficient purity.

Step 2: Methylation of the Remaining Hydroxyl Group

With the C-4 position protected, the remaining C-2 hydroxyl group is methylated. This is a standard Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound

-

Reagent Setup: Dissolve the crude 4-benzyloxy-2-hydroxybenzaldehyde (1.0 eq) in acetone. Add an excess of potassium carbonate (K₂CO₃, ~2-3 eq).

-

Addition of Methylating Agent: Add dimethyl sulfate (Me₂SO₄) or methyl iodide (MeI) (~1.2 eq) dropwise to the suspension. Safety Precaution: Dimethyl sulfate and methyl iodide are toxic and carcinogenic; handle with extreme care inside a chemical fume hood.

-

Reaction Execution: Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Purification: Filter the reaction mixture and concentrate the filtrate. Dissolve the residue in ethyl acetate and perform an aqueous work-up as described in the previous step. The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield this compound as a solid.

Synthetic Workflow Diagram

Caption: Two-step synthesis from 2,4-dihydroxybenzaldehyde.

Quality Control: Characterization and Data

Verifying the identity and purity of the synthesized intermediate is a critical step to ensure the success of subsequent reactions. A combination of physical and spectroscopic methods should be employed.

| Property / Technique | Expected Result / Data | Reference |

| Molecular Formula | C₁₅H₁₄O₃ | [4][5] |

| Molecular Weight | 242.27 g/mol | [4][5] |

| Appearance | White to off-white solid | |

| Melting Point | 98-100 °C | [6] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.4 (s, 1H, CHO), 7.8-7.3 (m, 6H, Ar-H), 6.6-6.5 (m, 2H, Ar-H), 5.1 (s, 2H, OCH₂Ph), 3.9 (s, 3H, OCH₃) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~189 (CHO), 164, 161, 136, 129, 128.5, 127.5, 118, 106, 99, 71 (OCH₂Ph), 56 (OCH₃) | |

| FT-IR (KBr, cm⁻¹) | ~2850, 2750 (Aldehyde C-H), ~1675 (Aldehyde C=O stretch), ~1600, 1580 (Aromatic C=C), ~1260, 1030 (C-O stretch) | |

| Mass Spec (EI) | m/z (%): 242 [M⁺], 91 [C₇H₇⁺, 100%] | [4] |

Applications in Medicinal Chemistry

The utility of this compound is demonstrated by its application as a precursor to diverse molecular scaffolds.

-

Synthesis of Schiff Bases and Heterocycles: The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines). These intermediates can be reduced to secondary amines or serve as precursors for the synthesis of nitrogen-containing heterocycles like quinazolines and benzodiazepines. For example, it can be reacted with 2-amino-4-methoxyphenol to produce complex Schiff base ligands.

-

Building Block for Flavonoids and Chalcones: Through Claisen-Schmidt condensation with various acetophenones, this compound can be converted into chalcone intermediates. These chalcones are key precursors to flavonoids, a class of compounds extensively studied for their antioxidant and anticancer properties.

-

Wittig and Horner-Wadsworth-Emmons Reactions: The aldehyde is an excellent substrate for olefination reactions, allowing for the formation of carbon-carbon double bonds and the extension of carbon chains, which is a common strategy in the total synthesis of natural products.

Conclusion

This compound is a quintessential example of a strategic intermediate in modern organic synthesis. Its preparation from 2,4-dihydroxybenzaldehyde is efficient, scalable, and relies on fundamental principles of organic chemistry, making it accessible for a wide range of laboratory settings. The compound's versatile reactivity profile provides a reliable entry point for the synthesis of diverse and complex molecules, solidifying its role as an indispensable tool for professionals in drug discovery and development. A thorough understanding of its synthesis and reactivity empowers chemists to design and execute more efficient pathways to novel therapeutic candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis routes of 4-(Benzyloxy)-2-hydroxybenzaldehyde [benchchem.com]

- 3. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 2-(Benzyloxy)-4-methoxybenzaldehyde | C15H14O3 | CID 820527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(Benzyloxy)-2-methoxybenzaldehyde | CAS 58026-14-5 | Chemical-Suppliers [chemical-suppliers.eu]

A Comprehensive Technical Guide to 4-Benzyloxy-2-methoxybenzaldehyde for Advanced Research and Development

This in-depth technical guide provides a comprehensive overview of 4-Benzyloxy-2-methoxybenzaldehyde (CAS No. 58026-14-5), a versatile aromatic aldehyde of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delves into its commercial availability, synthesis, analytical characterization, and potential applications, offering field-proven insights and detailed methodologies.

Introduction and Chemical Profile

This compound is a substituted aromatic aldehyde characterized by the presence of a benzyloxy group at the C4 position and a methoxy group at the C2 position of the benzaldehyde scaffold. This unique substitution pattern imparts specific chemical properties that make it a valuable intermediate in organic synthesis.

Chemical Structure:

Caption: Key chemical properties of this compound.

The presence of the aldehyde functional group provides a reactive site for a multitude of chemical transformations, including but not limited to, nucleophilic additions, reductions, oxidations, and Wittig reactions. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions, offering further synthetic utility. The methoxy group at the ortho position can influence the reactivity of the aldehyde and the aromatic ring through electronic and steric effects.

Commercial Availability and Procurement

This compound is commercially available from a range of chemical suppliers catering to the research and development sector. The compound is typically offered in various purities, with a standard of ≥98% being common.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥98% | Grams to kilograms |

| Santa Cruz Biotechnology | ≥98% | Grams |

| Amerigo Scientific | Custom | Inquire for details |

| Chemical-Suppliers.com | Varies | Grams to kilograms |

Procurement Strategy: For academic and early-stage research, smaller quantities from suppliers like Santa Cruz Biotechnology are suitable. For process development and scale-up activities, suppliers like Sigma-Aldrich and other bulk chemical providers should be considered. It is imperative to request a Certificate of Analysis (CoA) with each purchase to verify purity and identity.

Synthesis and Manufacturing Routes

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 2,4-dihydroxybenzaldehyde. This approach involves a regioselective benzylation followed by methylation.

Step 1: Regioselective Benzylation of 2,4-Dihydroxybenzaldehyde

The initial step focuses on the selective protection of the more acidic 4-hydroxyl group as a benzyl ether. This regioselectivity is crucial for the successful synthesis of the desired isomer.

A Technical Guide to the Spectral Characterization of 4-Benzyloxy-2-methoxybenzaldehyde

This in-depth technical guide provides a comprehensive analysis of the spectral data for 4-Benzyloxy-2-methoxybenzaldehyde, a key intermediate in organic synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this compound.

Introduction

This compound (Molecular Formula: C₁₅H₁₄O₃, Molecular Weight: 242.27 g/mol ) is a substituted aromatic aldehyde featuring a benzyloxy and a methoxy group.[1] The precise arrangement of these functional groups on the benzaldehyde core dictates its reactivity and potential biological activity. Therefore, accurate structural elucidation through modern spectroscopic techniques is paramount for its application in research and development. This guide will detail the expected spectral signatures in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a framework for its characterization.

Molecular Structure

The structural framework of this compound is foundational to understanding its spectral properties. The numbering of the atoms is provided for clarity in the subsequent spectral assignments.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 4-Benzyloxy-2-methoxybenzaldehyde

Abstract

This comprehensive guide details the synthesis of diverse chemical derivatives from the versatile precursor, 4-Benzyloxy-2-methoxybenzaldehyde. This starting material is particularly valuable in medicinal chemistry and materials science due to its unique substitution pattern, which includes a reactive aldehyde group for elaboration, a methoxy group that influences electronic properties, and a benzyl ether that serves as a robust protecting group for a phenolic hydroxyl. This document provides senior researchers, scientists, and drug development professionals with detailed, field-proven protocols for synthesizing key molecular scaffolds, including chalcones, Schiff bases, and stilbenes. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and reproducibility.

Introduction: The Strategic Utility of this compound

This compound is an aromatic aldehyde that serves as a cornerstone building block in multi-step organic synthesis. Its molecular structure offers three distinct points of chemical reactivity that can be manipulated with high selectivity.

-

The Aldehyde Group (-CHO): As a primary reactive site, the aldehyde is an electrophilic center, readily participating in a wide array of classic carbon-carbon and carbon-nitrogen bond-forming reactions.

-

The Benzyl Protecting Group (-OCH₂Ph): The phenolic hydroxyl at the 4-position is protected as a benzyl ether. This group is stable under many reaction conditions, including basic and some acidic environments, but can be selectively removed via catalytic hydrogenation or specific oxidative methods to unmask the phenol for further functionalization or to reveal a biologically active moiety.[1][2]

-

The Methoxy Group (-OCH₃): The methoxy group at the 2-position is an electron-donating group that modulates the reactivity of both the aromatic ring and the adjacent aldehyde. It influences the stereochemical and electronic outcomes of reactions and is a common feature in many natural products and pharmacologically active molecules.

These features make this compound an ideal precursor for creating libraries of complex molecules with potential applications in drug discovery and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | [3][4] |

| Molecular Weight | 242.27 g/mol | [3][4] |

| IUPAC Name | 4-methoxy-2-(phenylmethoxy)benzaldehyde | [4] |

| CAS Number | 32884-23-4 | [4] |

| Appearance | Solid | N/A |

Core Synthetic Pathways and Methodologies

The aldehyde functionality is the primary handle for the elaboration of the this compound core. The following sections detail the synthesis of three major classes of derivatives: Chalcones, Schiff Bases, and Stilbenes.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in flavonoid biosynthesis and possess a broad spectrum of biological activities.[5] They are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone.

Mechanism Insight: The reaction is initiated by the deprotonation of the α-carbon of the acetophenone by a strong base (e.g., KOH, NaOH) to form a reactive enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol adduct readily undergoes dehydration (elimination of water) to yield the thermodynamically stable α,β-unsaturated ketone system characteristic of chalcones.[6]

Protocol 2.1: Synthesis of (E)-1-(4-chlorophenyl)-3-(4-(benzyloxy)-2-methoxyphenyl)prop-2-en-1-one

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.21 g, 5 mmol) and 4'-chloroacetophenone (0.77 g, 5 mmol) in 20 mL of ethanol. Stir until a homogeneous solution is formed.

-

Base Addition: While stirring at room temperature, slowly add a solution of potassium hydroxide (0.56 g, 10 mmol) in 10 mL of ethanol dropwise over 15 minutes. A color change and the formation of a precipitate are typically observed.

-

Reaction: Continue stirring the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).

-

Work-up: Upon completion, pour the reaction mixture into 100 mL of ice-cold water. Acidify the solution to pH ~5 by the slow addition of 1N HCl.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from hot ethanol to yield the pure chalcone as a crystalline solid. Dry the product under vacuum.

Synthesis of Schiff Bases (Imines)

Schiff bases are compounds containing an azomethine or imine group (-C=N-). They are formed by the condensation of a primary amine with an aldehyde. These compounds are pivotal in coordination chemistry and are widely investigated for their catalytic and biological properties.[7]

Mechanism Insight: The reaction proceeds via nucleophilic addition of the primary amine to the aldehyde's carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate. This intermediate is unstable and rapidly undergoes acid- or base-catalyzed dehydration to form the stable imine bond. The reaction is often carried out in a solvent like ethanol and may be driven to completion by refluxing to remove the water formed.

Protocol 2.2: Synthesis of 5-(Benzyloxy)-2-(((4-methoxyphenyl)imino)methyl)phenol

-

Reactant Preparation: Dissolve this compound (1.21 g, 5 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask by gentle warming.

-

Amine Addition: To this solution, add a solution of 4-methoxyaniline (p-anisidine) (0.62 g, 5 mmol) in 15 mL of ethanol.

-

Reaction: Add 2-3 drops of glacial acetic acid as a catalyst. Fit the flask with a condenser and reflux the mixture for 2 hours.

-

Isolation: After reflux, allow the reaction mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. If necessary, further purification can be achieved by recrystallization from ethanol.

Synthesis of Stilbenes via Wittig Reaction

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[8] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent), offering excellent control over the position of the newly formed double bond.[9][10]

Mechanism Insight: The reaction is initiated by the formation of the phosphorus ylide, which is generated by deprotonating a phosphonium salt with a strong base (e.g., n-butyllithium or NaOH). The ylide, a carbanion stabilized by the adjacent positively charged phosphorus, acts as a potent nucleophile. It attacks the aldehyde's carbonyl carbon to form a zwitterionic intermediate known as a betaine.[10] The betaine rapidly collapses to a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and a stable triphenylphosphine oxide byproduct.[11]

Protocol 2.3: Synthesis of 1-(Benzyloxy)-4-((E)-styryl)-3-methoxybenzene

-

Ylide Generation: In a two-neck flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (2.33 g, 6 mmol) in 25 mL of dichloromethane (CH₂Cl₂). Add 5 mL of 50% aqueous sodium hydroxide solution and stir the two-phase mixture vigorously for 30 minutes. The formation of the orange-colored ylide will be visible in the organic layer.

-

Aldehyde Addition: Add a solution of this compound (1.21 g, 5 mmol) in 10 mL of dichloromethane dropwise to the ylide solution.

-

Reaction: Stir the reaction mixture at room temperature for 3-4 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Work-up: Add 20 mL of water to the flask and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product contains the desired stilbene and triphenylphosphine oxide. Purify the stilbene derivative by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Strategic Deprotection of the Benzyl Group

For many biological applications, a free hydroxyl group is required. The benzyl ether in the synthesized derivatives can be cleaved under standard conditions to yield the corresponding phenol.

Methodology: Catalytic Hydrogenation This is the most common and clean method for benzyl ether deprotection. The reaction involves treating the benzylated compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

Protocol 3.1: Debenzylation to Yield Phenolic Derivative

-

Setup: Dissolve the benzyl-protected derivative (1 mmol) in 20 mL of a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) in a flask equipped with a stir bar.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the substrate) to the solution.

-

Hydrogenation: Seal the flask and purge with hydrogen gas (using a balloon or a hydrogenation apparatus). Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC. Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected phenolic compound.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS - Lookchem [lookchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 2-(Benzyloxy)-4-methoxybenzaldehyde | C15H14O3 | CID 820527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

- 6. pharmascholars.com [pharmascholars.com]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. web.mnstate.edu [web.mnstate.edu]

Application Notes & Protocols: Strategic Synthesis via Aldol Condensation with 4-Benzyloxy-2-methoxybenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The aldol condensation stands as a cornerstone reaction in organic synthesis for its efficacy in forming carbon-carbon bonds.[1][2] This guide provides an in-depth exploration of the Claisen-Schmidt condensation, a specific variant of the aldol reaction, utilizing 4-Benzyloxy-2-methoxybenzaldehyde as a key aromatic building block.[3][4] This aldehyde, lacking α-hydrogens, is an ideal electrophilic partner for reactions with enolizable ketones, leading to the synthesis of α,β-unsaturated ketones, commonly known as chalcones. These chalcone scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photochemical properties.[5][6] This document offers a detailed mechanistic overview, validated experimental protocols, characterization data, and expert insights to empower researchers in leveraging this versatile reaction for advanced synthesis.

Mechanistic Rationale: The Claisen-Schmidt Pathway

The Claisen-Schmidt condensation is a crossed aldol reaction that proceeds efficiently when one carbonyl partner, in this case, this compound, cannot form an enolate, thereby preventing self-condensation and simplifying the product landscape.[3][7] The reaction can be catalyzed by either a base or an acid, with base-catalysis being the more prevalent and often higher-yielding method for chalcone synthesis.

Base-Catalyzed Mechanism

The base-catalyzed pathway is a robust and widely used method for chalcone synthesis. It involves the irreversible formation of a highly conjugated product. The mechanism proceeds through the following key steps:

-

Enolate Formation: A strong base, such as sodium hydroxide (NaOH), abstracts an acidic α-proton from the ketone partner (e.g., acetophenone) to form a resonance-stabilized enolate ion.[1][7][8]

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound.[7][9]

-

Aldol Addition: A tetrahedral intermediate is formed, which is subsequently protonated by the solvent (typically ethanol/water) to yield a β-hydroxy ketone, the initial aldol addition product.[7][10]

-

Dehydration: Under the reaction conditions, this intermediate readily undergoes base-catalyzed dehydration. The elimination of a water molecule is highly favorable as it results in the formation of a stable, extended conjugated system, yielding the final α,β-unsaturated ketone (chalcone).[7][9][10]

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Acid-Catalyzed Mechanism

While less common for this specific transformation, an acid-catalyzed pathway is also viable. It proceeds through an enol intermediate.

-

Enol Formation: The acid catalyst promotes the tautomerization of the ketone to its more reactive enol form.[1][11]

-

Carbonyl Activation: The aldehyde is activated by protonation of its carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[1][11]

-

Nucleophilic Attack: The electron-rich enol attacks the activated aldehyde.

-

Dehydration: The resulting intermediate eliminates water to form the conjugated enone product. This dehydration step is often spontaneous under acidic conditions.[10][11]

Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps from reaction setup to product purification and characterization.

Protocol 1: Base-Catalyzed Synthesis of a Chalcone Derivative

This protocol describes a standard and reliable method for synthesizing a chalcone from this compound and a representative ketone, acetophenone.

Materials and Reagents:

-

This compound

-

Acetophenone (or other suitable ketone)

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized Water

-

Magnetic Stirrer and Stir Bar

-

Round-Bottom Flask

-

Erlenmeyer Flask

-

Buchner Funnel and Filter Paper

Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of acetophenone in 10 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.[12]

-

Catalyst Addition: In a separate beaker, prepare the catalyst solution by dissolving ~2.5 mmol of NaOH in 10 mL of deionized water, then add this aqueous NaOH solution dropwise to the stirred ethanolic solution of the carbonyl compounds.[9][12]

-

Reaction: Cap the flask and stir the mixture vigorously at room temperature. The reaction progress is often indicated by a color change and the precipitation of the solid chalcone product, which can occur within 15-30 minutes but may take several hours depending on the specific ketone used.[12] If precipitation is slow, the mixture can be gently heated over a steam bath for 10-15 minutes.[9]

-

Product Isolation (Workup): Once precipitation appears complete, cool the reaction mixture in an ice bath for 15-20 minutes to maximize crystal formation. Break up the solid with a spatula and collect the crude product by vacuum filtration using a Buchner funnel.[12][13]

-

Washing: Wash the filtered solid sequentially with three portions of cold deionized water to remove residual NaOH, followed by one portion of chilled 95% ethanol to remove unreacted starting materials.[9][12][13]

-

Drying: Allow the product to air-dry on the filter paper or in a desiccator. Determine the crude yield.

Purification:

-

The most effective method for purifying aldol condensation products is recrystallization.[12] Transfer the crude solid to an Erlenmeyer flask and add a minimal amount of hot 95% ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

Protocol 2: Solvent-Free Synthesis (Green Chemistry Approach)

This alternative protocol minimizes solvent waste and can lead to very high yields in short reaction times.[14]

Procedure:

-

Grinding: In a mortar, combine 1.0 mmol of this compound, 1.0 mmol of the ketone, and 1.0 mmol of solid NaOH pellets.[6][13]

-

Reaction: Grind the mixture vigorously with a pestle for 10-15 minutes. The solid mixture will often become sticky or liquefy before re-solidifying as the product forms.[13]

-

Isolation: Add approximately 10 mL of deionized water to the mortar and triturate the solid with the pestle to break it up.[13]

-

Filtration and Washing: Collect the solid product by vacuum filtration and wash thoroughly with deionized water to remove the NaOH catalyst.[6] The product can then be recrystallized from 95% ethanol as described in Protocol 1.[6][13]

Caption: General experimental workflow for chalcone synthesis.

Data Presentation and Product Characterization

The successful synthesis of the target chalcone must be confirmed through rigorous analytical techniques.

Representative Reaction Parameters

The following table summarizes typical conditions and outcomes for the Claisen-Schmidt condensation between a benzyloxy-methoxybenzaldehyde and various acetophenones, providing a predictive framework for experimental design. The data is adapted from analogous reactions.[5]

| Ketone Partner (1.0 eq) | Aldehyde Partner (1.0 eq) | Catalyst (eq) | Solvent | Time (h) | Yield (%) |

| Acetophenone | This compound | NaOH (2.5) | EtOH/H₂O | 2-4 | ~85-95 |

| 4'-Methylacetophenone | This compound | NaOH (2.5) | EtOH/H₂O | 2-4 | ~88-96 |

| 4'-Chloroacetophenone | This compound | NaOH (2.5) | EtOH/H₂O | 3-5 | ~80-90 |

| 4'-Methoxyacetophenone | This compound | NaOH (2.5) | EtOH/H₂O | 3-5 | ~82-92 |

Standard Characterization

-

Thin-Layer Chromatography (TLC): Used to monitor the reaction's progress by observing the consumption of starting materials and the appearance of the more nonpolar product spot. A typical eluent system is hexane:ethyl acetate (e.g., 8:2 or 7:3 v/v).[6]

-

Melting Point (m.p.): A sharp melting point range for the recrystallized product is a strong indicator of purity.[5][12]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expect to see a strong absorption for the α,β-unsaturated carbonyl (C=O) stretch, typically around 1650-1670 cm⁻¹, and a C=C alkene stretch within the conjugated system.[5][12]

-